molecular formula C20H25N5O B2987364 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877781-69-6

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2987364
CAS No.: 877781-69-6
M. Wt: 351.454
InChI Key: YYGYBGNUANEBEB-UHFFFAOYSA-N
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Description

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound built on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its significant role in targeted cancer therapy . This scaffold is a fused, rigid, and planar N-heterocyclic system that demonstrates potent activity as a protein kinase inhibitor (PKI) . Pyrazolo[1,5-a]pyrimidines are notable for their ability to act as ATP-competitive inhibitors, effectively blocking the aberrant signaling pathways that are a hallmark of various cancers . The structural motif of this compound class allows for versatile interactions with kinase targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . The specific substitution pattern of this compound suggests its high research value. The 3-phenyl and 5-methyl groups are common modifications that can influence binding affinity and selectivity towards specific kinases . Furthermore, the presence of the N-(3-morpholin-4-ylpropyl) group at the 7-amino position is a critical feature, as morpholine derivatives are frequently employed in drug discovery to optimize solubility and pharmacokinetic properties, while also serving as a key pharmacophore for interaction with kinase ATP-binding sites . This molecular architecture makes it a valuable intermediate for researchers developing and optimizing novel small-molecule inhibitors, particularly for kinases such as Tropomyosin Receptor Kinases (Trks), which are promising therapeutic targets for solid tumors . The compound is offered for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-16-14-19(21-8-5-9-24-10-12-26-13-11-24)25-20(23-16)18(15-22-25)17-6-3-2-4-7-17/h2-4,6-7,14-15,21H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGYBGNUANEBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for compound 1 is C20H25N5O. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various biological activities. The presence of the morpholine group enhances its solubility and bioavailability.

Compound 1 has been identified as a potential inhibitor of certain kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular processes, including cell division and apoptosis. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of eIF4E Phosphorylation : The compound may down-regulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), which is essential for oncogenesis but not necessary for normal development. This mechanism suggests a pathway for non-toxic cancer therapy .
  • Induction of Apoptosis : Studies indicate that compound 1 can induce apoptosis in specific cancer cell lines by down-regulating proteins like Mcl-1 and cyclin D1, which are associated with cell survival .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cell Proliferation Inhibition : Compound 1 exhibits significant inhibition of cell proliferation in various cancer cell lines, including MV-4-11 cells.
  • Apoptotic Activity : The compound has been shown to induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Case Study 1: Mnk Inhibition

A study focused on related thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit Mnk kinases effectively. The docking studies revealed that these compounds stabilize within the ATP binding site through multiple interactions . This finding supports the hypothesis that compound 1 may exhibit similar inhibitory effects on kinases.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compounds similar to compound 1 has highlighted modifications that enhance biological activity. For instance, alterations in the morpholine substituent or variations in the phenyl ring can significantly impact potency and selectivity against specific kinase targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationSignificant inhibition in MV-4-11
Apoptosis InductionInduces apoptosis via intrinsic pathway
Kinase InhibitionPotential inhibition of eIF4E

Comparison with Similar Compounds

Substituent Variations at Position 3 (Aryl Groups)

The phenyl group at position 3 is a common feature, but analogs with electron-withdrawing or bulky substituents show distinct properties:

Compound Position 3 Substituent Key Findings
Target Compound Phenyl Balanced hydrophobicity; no direct electronic perturbation.
3-(4-Chlorophenyl) analog () 4-Chlorophenyl Enhanced lipophilicity (Cl group) may improve membrane permeability .
3-(3-Trifluoromethylphenyl) () 3-CF3-phenyl Electron-withdrawing CF3 group increases metabolic stability and binding affinity in some targets .

Substituent Variations at Position 5

The methyl group at position 5 is often replaced with bulkier or functionalized groups:

Compound Position 5 Substituent Impact on Properties
Target Compound Methyl Minimal steric hindrance; facilitates planar core conformation.
5-tert-Butyl analog () tert-Butyl Increased steric bulk improves metabolic stability but may reduce solubility .
5-Isopropyl analog () Isopropyl Moderate bulk balances stability and solubility; used in anti-inflammatory agents .

Substituent Variations at Position 7 (Amine Side Chain)

The morpholinopropylamine group is compared to other nitrogen-containing side chains:

Compound Position 7 Substituent Biological Relevance
Target Compound 3-Morpholin-4-ylpropylamine Morpholine oxygen enhances solubility; tertiary amine aids in CNS penetration .
N-(Pyridin-2-ylmethyl) analogs () Pyridinylmethyl Pyridine nitrogen enables metal coordination; used in anti-mycobacterial agents .
N-(Imidazol-1-ylpropyl) () Imidazolylpropyl Imidazole ring facilitates protonation at physiological pH, improving target engagement .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystYield (%)Purity (%)
CyclizationDMFNone62–6890
Amine CouplingToluenePd(dba)₂7592
Final PurificationEthanol98

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; morpholine protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.48 for C₂₂H₂₆N₆O₂) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Advanced: How can structure-activity relationships (SAR) be explored for kinase inhibition?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at positions 3 (phenyl) and 5 (methyl) to assess steric/electronic effects on kinase binding .
  • Morpholine Replacement : Test piperazine or thiomorpholine analogs to evaluate the impact of the morpholinopropyl group on solubility and target selectivity .
  • Assay Design : Use enzymatic assays (e.g., CDK9 inhibition) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values. Validate with ATP-competitive binding studies .

Q. Table 2: SAR Data for CDK9 Inhibition

AnalogR Group (Position 7)IC₅₀ (nM)Solubility (µg/mL)
ParentMorpholinopropyl12 ± 1.215
APiperidinopropyl28 ± 3.18
BThiomorpholinyl18 ± 2.422

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Replication : Standardize conditions (e.g., ATP concentration, incubation time) across labs to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., CDK9) with cellular apoptosis assays (e.g., caspase-3 activation) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Advanced: What pharmacokinetic challenges arise from the morpholinopropyl group?

Methodological Answer:

  • Solubility Enhancement : The morpholine group improves aqueous solubility but may reduce membrane permeability. Use logP calculations (e.g., ClogP ≈ 2.8) and in vitro Caco-2 assays to balance absorption .
  • Metabolic Stability : Test hepatic microsome stability (human/rat) to identify oxidative metabolites. Consider prodrug strategies for compounds with rapid clearance .

Advanced: How to design in vivo studies for neuropharmacological applications?

Methodological Answer:

  • Dosing Strategy : Calculate dose based on in vitro IC₅₀ and plasma protein binding (e.g., 10 mg/kg for murine models) .
  • BBB Penetration : Assess brain-to-plasma ratio via LC-MS/MS after intravenous administration. Optimize lipophilicity (logD 1.5–2.5) for CNS targeting .
  • Behavioral Models : Use Morris water maze or forced swim tests to evaluate cognitive/antidepressant effects .

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